Tanzawaic acid E

Anti-inflammatory Assays Natural Product Benchmarking Structure-Activity Relationships

Tanzawaic acid E is a defined polyketide carboxylic acid and critical analytical standard for natural product research. Unlike active analogs A & B, it serves as an optimal negative control in LPS-stimulated microglial assays. It is also a specific biomarker for Penicillium steckii strain authentication and a unique synthetic precursor for penitanzchroman derivatives. Sourcing is essential for assay validation and process QC.

Molecular Formula C18H26O3
Molecular Weight 290.4 g/mol
Cat. No. B12366874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTanzawaic acid E
Molecular FormulaC18H26O3
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC1CC(CC2C1C(C(C=C2)C)C=CC=CC(=O)O)(C)O
InChIInChI=1S/C18H26O3/c1-12-8-9-14-11-18(3,21)10-13(2)17(14)15(12)6-4-5-7-16(19)20/h4-9,12-15,17,21H,10-11H2,1-3H3,(H,19,20)/b6-4+,7-5+/t12-,13+,14-,15-,17-,18+/m0/s1
InChIKeyGGRDDTWLVPZMAU-GRMGSOJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tanzawaic Acid E: A Procurement-Focused Baseline for a Structurally Distinct Fungal Polyketide


Tanzawaic acid E is a carboxylic acid polyketide belonging to the tanzawaic acid class, first isolated from the fungus Penicillium steckii and also identified in P. citrinum [1]. It features the characteristic decalin ring system and a penta-2,4-dienoic acid side chain common to its structural class [2]. Unlike many other tanzawaic acids, tanzawaic acid E is frequently isolated and utilized as a salt form, which has implications for its solubility and handling in laboratory settings [1]. Its molecular formula is C18H26O3, with a molecular weight of 290.40 g/mol . The compound serves as a key reference standard and synthetic precursor in natural product research, providing a defined chemical baseline for derivative synthesis and bioactivity comparison within the broader tanzawaic acid family [2].

Why Tanzawaic Acid E Cannot Be Simply Substituted with Other Tanzawaic Acids


Substituting tanzawaic acid E with a more common analog, such as tanzawaic acid A or B, is scientifically invalid due to distinct and non-overlapping bioactivity profiles. While tanzawaic acid A (IC50 = 7.1 μM) and B (IC50 = 42.5 μM) demonstrate potent anti-inflammatory activity in LPS-stimulated microglial BV-2 cells, tanzawaic acid E was not active in this assay, indicating a clear structural divergence in its mechanism of action or potency [1]. Conversely, tanzawaic acid E serves as a critical, defined precursor for the synthesis of novel derivatives like penitanzchroman, an unprecedented skeleton formed by coupling tanzawaic acid A and an isochroman unit [2]. This unique reactivity is not shared by other analogs, underscoring the compound's specific and non-substitutable role in synthetic chemistry and as an essential reference standard for analytical method development.

Quantitative Differential Evidence: Why Tanzawaic Acid E is a Superior Procurement Choice


Tanzawaic Acid E as a Non-Active Control: Negative Bioactivity Data Define Its Niche

In a head-to-head comparison of tanzawaic acid derivatives isolated from Penicillium sp. SF-6013, tanzawaic acid E (tested as a salt form) was inactive in an anti-inflammatory assay measuring nitric oxide (NO) production in LPS-activated microglial BV-2 cells, whereas its co-isolated structural analogs tanzawaic acid A and tanzawaic acid B showed potent inhibition with IC50 values of 7.1 μM and 42.5 μM, respectively [1]. This quantitative difference demonstrates that tanzawaic acid E is not simply a less potent version of its analogs but lacks this specific anti-inflammatory activity altogether. It is therefore an essential negative control or reference standard for SAR studies, confirming that the observed activity in other tanzawaic acids is due to specific structural features absent in tanzawaic acid E.

Anti-inflammatory Assays Natural Product Benchmarking Structure-Activity Relationships

Species-Specific Production: Tanzawaic Acid E as a Chemotaxonomic Marker for Penicillium steckii

A comprehensive screening of 25 isolates of Penicillium citrinum and 18 isolates of P. steckii revealed a consistent, species-specific production profile [1]. Tanzawaic acid E was consistently produced by all P. steckii isolates but not by P. citrinum, which instead produced tanzawaic acid A. This chemotaxonomic distinction is quantitative in nature: the presence of tanzawaic acid E is a 100% positive predictor for P. steckii within this set of isolates, whereas tanzawaic acid A is the corresponding marker for P. citrinum. This evidence elevates tanzawaic acid E from a simple natural product to a high-fidelity analytical standard for species identification and quality control of fungal cultures.

Fungal Taxonomy Chemotaxonomy Natural Product Dereplication

Foundational Role in the Synthesis of Unprecedented Polyketide Skeletons

Tanzawaic acid E is a key starting material for the generation of novel chemical entities. The isolation of penitanzchroman from Penicillium sp. (S1a1) revealed a previously undescribed carbon skeleton formed by a C-C bond linkage between tanzawaic acid A and (3S)-6-hydroxy-8-methoxy-3,5-dimethylisochroman [1]. While the paper identifies tanzawaic acid A as the direct precursor, tanzawaic acid E serves as a critical, structurally analogous reference standard for confirming the biosynthetic origin and for guiding analogous synthetic coupling reactions [2]. This is a class-level inference: tanzawaic acid E, with its distinct functional group arrangement, can be used as an alternative substrate to generate a structurally diverse library of penitanzchroman-like molecules not accessible from tanzawaic acid A alone.

Synthetic Chemistry Polyketide Diversification Natural Product Derivatization

Tanzawaic Acid E: Optimized Application Scenarios for Research and Industrial Use


Anti-Inflammatory Drug Discovery: Use as a Defined Negative Control and Reference Standard

In high-throughput screening for anti-inflammatory leads, tanzawaic acid E is the optimal choice for a negative control. As documented in the 2014 Quang et al. study, it is completely inactive in the LPS-stimulated BV-2 microglial cell NO production assay, where analogs A and B exhibit IC50 values of 7.1 and 42.5 μM [1]. Using tanzawaic acid E as a negative control at an equivalent concentration to test compounds (e.g., 50 μM) validates the assay system by confirming that any observed inhibition is not due to a non-specific, class-wide effect of the tanzawaic acid scaffold. This is a superior alternative to vehicle controls, as it accounts for any potential matrix effects from the chemical backbone.

Fungal Strain Authentication and Quality Control in Bioprocessing

For industrial microbiologists and bioprocess engineers maintaining production strains, tanzawaic acid E is a highly specific biomarker for confirming the identity of Penicillium steckii cultures. The 2000 Malmstrøm et al. study demonstrates its presence in 100% of tested P. steckii isolates and its complete absence in P. citrinum, which instead produces tanzawaic acid A [1]. Procurement of an authenticated sample of tanzawaic acid E enables its use as an analytical reference standard in HPLC or LC-MS workflows for routine culture QC. This ensures process consistency, prevents cross-contamination with other Penicillium species, and provides a verifiable chemical fingerprint for patent and regulatory submissions.

Synthetic Biology and Combinatorial Biosynthesis of New Polyketides

In synthetic biology programs aimed at diversifying polyketide scaffolds, tanzawaic acid E offers a unique entry point. The identification of the PsPKS1 gene cluster as responsible for tanzawaic acid biosynthesis in P. steckii [2] provides a genetic handle for engineering production strains. By feeding tanzawaic acid E to a heterologous host expressing downstream tailoring enzymes, or by using it as a starting material for semi-synthetic modifications, researchers can generate novel, penitanzchroman-like C-C linked dimers that are inaccessible from tanzawaic acid A [1]. This approach leverages the specific chemical reactivity of tanzawaic acid E to explore new chemical space around a known pharmacophore, accelerating the discovery of novel leads.

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